molecular formula C14H22N4O3 B7636972 N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide

N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide

Cat. No. B7636972
M. Wt: 294.35 g/mol
InChI Key: KTXNQVFHRBDOBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide, also known as AICAR, is a synthetic nucleoside analog that has been extensively studied for its potential applications in scientific research. AICAR has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, and has been investigated for its potential therapeutic effects in a variety of diseases.

Mechanism of Action

N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide activates AMPK by mimicking the effects of AMP, which is an endogenous activator of AMPK. AMPK is a key regulator of cellular energy homeostasis, and its activation leads to various metabolic effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide has also been shown to have anti-inflammatory effects, and its activation of AMPK has been implicated in the regulation of autophagy and apoptosis.
Biochemical and Physiological Effects:
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In muscle cells, N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide has been shown to increase glucose uptake and fatty acid oxidation, leading to increased energy production and improved exercise performance. In liver cells, N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide has been shown to decrease glucose production and improve insulin sensitivity, making it a potential therapeutic agent for diabetes. In adipose tissue, N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide has been shown to increase fatty acid oxidation and decrease lipogenesis, suggesting a potential role in the treatment of obesity.

Advantages and Limitations for Lab Experiments

N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide has several advantages as a tool for scientific research. It is a potent and specific activator of AMPK, and its effects can be easily measured using various biochemical and physiological assays. N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide is also relatively stable and can be easily synthesized in large quantities. However, N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide has some limitations as well. It can be toxic at high concentrations and can activate other signaling pathways besides AMPK, leading to potential off-target effects. Additionally, the effects of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide can vary depending on the cell type and experimental conditions, making it important to carefully design experiments and interpret results.

Future Directions

There are several potential future directions for research on N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide. One area of interest is the development of more potent and specific activators of AMPK, which could have improved therapeutic potential. Another area of interest is the investigation of the role of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide and AMPK in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the potential use of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide as a tool for the study of autophagy and apoptosis is an area of active research.

Synthesis Methods

N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide can be synthesized through a multistep process involving the reaction of various compounds such as 4-chloropyrimidine, ethyl acetoacetate, and N-methylcyclobutanecarboxamide. The synthesis of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide has been extensively studied and optimized, and various methods have been developed to produce high yields of pure N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide.

Scientific Research Applications

N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide has been widely used in scientific research as a tool to study the role of AMPK in cellular metabolism and energy homeostasis. N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide has been shown to activate AMPK in various cell types, including muscle, liver, and adipose tissue, and has been investigated for its potential therapeutic effects in diseases such as diabetes, obesity, and cancer.

properties

IUPAC Name

N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-3-4-8-18-11(15)10(12(19)16-14(18)21)17(2)13(20)9-6-5-7-9/h9H,3-8,15H2,1-2H3,(H,16,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXNQVFHRBDOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=O)NC1=O)N(C)C(=O)C2CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide

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